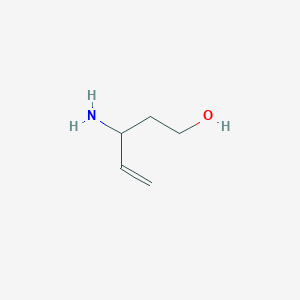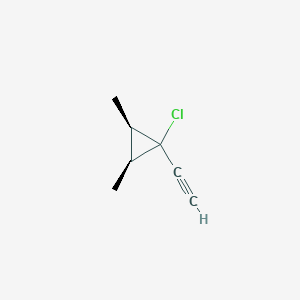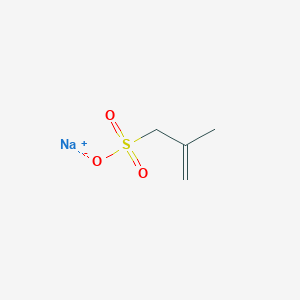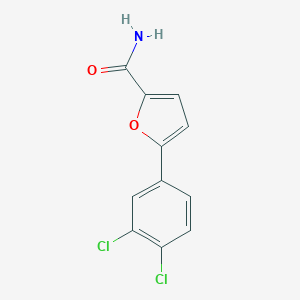
5-(3,4-Dichlorophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dichlorophenyl)furan-2-carboxamide is not fully understood but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the inflammatory response and cancer progression.
Effets Biochimiques Et Physiologiques
5-(3,4-Dichlorophenyl)furan-2-carboxamide has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3,4-Dichlorophenyl)furan-2-carboxamide in lab experiments is its ability to inhibit specific enzymes and signaling pathways that are involved in inflammation and cancer progression. This makes it a potentially useful compound for studying these diseases. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the study of 5-(3,4-Dichlorophenyl)furan-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its safety and efficacy in preclinical and clinical studies for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, the development of novel analogs of 5-(3,4-Dichlorophenyl)furan-2-carboxamide with improved pharmacological properties could also be explored.
In conclusion, 5-(3,4-Dichlorophenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 5-(3,4-Dichlorophenyl)furan-2-carboxamide involves the reaction of 3,4-dichlorophenylacetic acid with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with ammonia to obtain 5-(3,4-Dichlorophenyl)furan-2-carboxamide.
Applications De Recherche Scientifique
5-(3,4-Dichlorophenyl)furan-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo studies. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
61941-99-9 |
|---|---|
Nom du produit |
5-(3,4-Dichlorophenyl)furan-2-carboxamide |
Formule moléculaire |
C11H7Cl2NO2 |
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
5-(3,4-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15) |
Clé InChI |
ZIBPBIWJDQXUEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)N)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



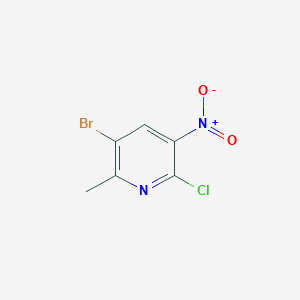
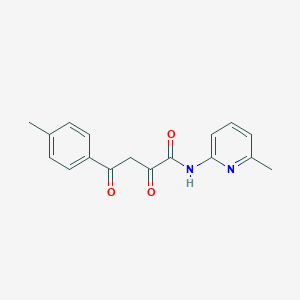
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
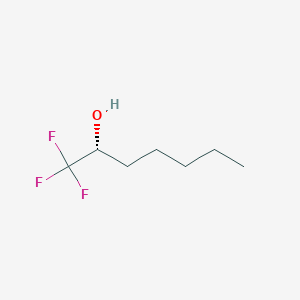
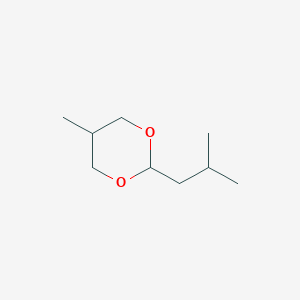
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)
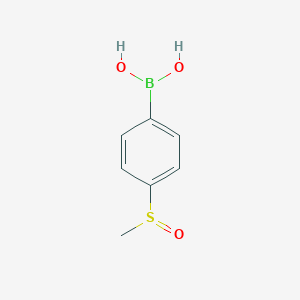
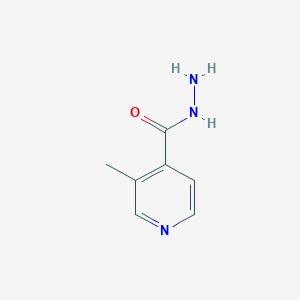
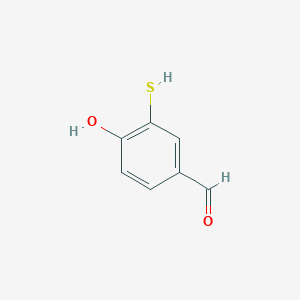
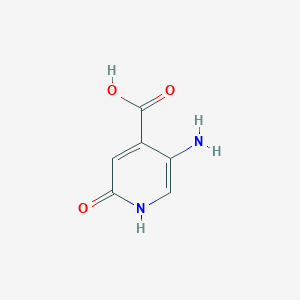
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)
